[1-(4-Chlorophenyl)-2-methylpropyl](methyl)amine hydrochloride
Overview
Description
1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a chlorophenyl group, a methylpropyl group, and a methylamine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-methylpropylamine in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like methylene dichloride at a temperature of around 30°C for 20-22 hours . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of methylpropylamine derivatives.
Substitution: Formation of substituted chlorophenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It is often employed in experiments involving enzyme inhibition and receptor binding studies.
Medicine: In the pharmaceutical industry, 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride is used in the development of drugs that target specific receptors in the body. It is particularly useful in the synthesis of antihistamines and other therapeutic agents.
Industry: In industrial applications, this compound is used as a precursor for the production of various chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride
- 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride
- 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride
Comparison: Compared to its similar compounds, 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. The presence of the methyl group in the amine moiety provides distinct steric and electronic properties, making it suitable for specific applications in pharmaceuticals and chemical synthesis.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N,2-dimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-8(2)11(13-3)9-4-6-10(12)7-5-9;/h4-8,11,13H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTDIWBQLVJDGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.